molecular formula C23H22N2O2 B1162246 PB-22 7-hydroxyquinoline isomer

PB-22 7-hydroxyquinoline isomer

Cat. No.: B1162246
M. Wt: 358.4
InChI Key: SUNZNQGBYFPRIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The PB-22 7-hydroxyquinoline isomer (CAS 1630756-70-5), with a molecular formula of C₂₃H₂₁FN₂O₂ and a molar mass of 376.42 g/mol, is a regulated synthetic cannabinoid reference material critical for forensic and analytical chemistry research . This compound is a specific positional isomer of the synthetic cannabinoid 5F-PB-22, where the hydroxy group is located at the 7-position of the quinoline ring system . Its primary research application is in the development and validation of analytical methods to differentiate between closely related regioisomers of synthetic cannabinoids, a crucial task for legal clarity and accurate identification in seized materials, as not all isomers are controlled substances in all jurisdictions . Studies demonstrate that while gas chromatography-mass spectrometry (GC-MS) analysis may fail to separate 5F-PB-22 from all its isomers, liquid chromatography-tandem mass spectrometry (LC-MS/MS) techniques can achieve successful separation and identification . In such LC-MS/MS analyses, collision-induced dissociation of the protonated molecular ion ([M+H]⁺) at m/z 377.2 generates product ions with distinct relative intensity patterns, enabling definitive mass spectrometric differentiation of this isomer from others, such as the 5-, 6-, 4-, and 3-hydroxyquinoline isomers . This compound is provided for research use only and is strictly intended for laboratory analysis. It is not intended for diagnostic or therapeutic uses, nor for human consumption of any kind. All necessary safety data sheets should be consulted before handling.

Properties

Molecular Formula

C23H22N2O2

Molecular Weight

358.4

InChI

InChI=1S/C23H22N2O2/c1-2-3-6-14-25-16-20(19-9-4-5-10-22(19)25)23(26)27-18-12-11-17-8-7-13-24-21(17)15-18/h4-5,7-13,15-16H,2-3,6,14H2,1H3

InChI Key

SUNZNQGBYFPRIB-UHFFFAOYSA-N

SMILES

O=C(OC1=CC2=C(C=CC=N2)C=C1)C3=CN(CCCCC)C4=C3C=CC=C4

Synonyms

quinolin-7-yl 1-pentyl-1H-indole-3-carboxylate

Origin of Product

United States

Chemical Synthesis and Precursor Chemistry

Retrosynthetic Analysis and Design of Synthetic Pathways for 7-Hydroxyquinoline-Substituted Indole (B1671886) Carboxylates

A logical retrosynthetic analysis of the target molecule, PB-22 7-hydroxyquinoline (B1418103) isomer, identifies the ester linkage as the key disconnection point. This approach breaks the molecule down into two primary synthetic precursors: 1-pentyl-1H-indole-3-carboxylic acid and 7-hydroxyquinoline .

Figure 1: Retrosynthetic Disconnection of PB-22 7-Hydroxyquinoline Isomer

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The synthesis of 7-hydroxyquinoline is non-trivial, as direct electrophilic substitution on quinoline (B57606) typically yields a mixture of 5- and 8-substituted products. uop.edu.pk Therefore, regioselective methods are required to ensure the hydroxyl group is installed specifically at the C-7 position.

Several viable synthetic routes have been developed:

Doebner-von Miller Reaction Variant: An efficient one-pot procedure starts with 3-N-tosylaminophenol. This precursor undergoes a reaction sequence initiated by the addition of acrolein, followed by acid-catalyzed cyclization and subsequent elimination/detosylation to yield 7-hydroxyquinoline. acs.orgresearchgate.net This method is advantageous as it avoids the need to isolate intermediates and reduces exposure to toxic reagents like acrolein. acs.orgresearchgate.net The key to regioselectivity is the starting 3-aminophenol (B1664112) derivative, which directs the cyclization to form the 7-substituted quinoline framework.

Nucleophilic Aromatic Substitution: Another strategy involves the copper-catalyzed hydroxylation of 7-bromoquinoline (B152726). In a typical procedure, 7-bromoquinoline is heated with sodium hydroxide (B78521) in the presence of a copper(I) oxide catalyst to afford 7-hydroxyquinoline in good yield. chemicalbook.com This method's success is contingent on the availability of the 7-bromo precursor.

Indole Core Functionalization: The synthesis of the second precursor, 1-pentyl-1H-indole-3-carboxylic acid, typically begins with indole itself. The process involves two main transformations:

N-Alkylation: The indole nitrogen is first alkylated using an appropriate pentyl halide (e.g., 1-bromopentane) in the presence of a base such as sodium hydride (NaH) in a solvent like dimethylformamide (DMF). diva-portal.org Optimization of this step involves careful selection of the base and reaction temperature to prevent side reactions.

C3-Functionalization: Following N-alkylation, the carboxylic acid moiety must be introduced at the C3 position, which is the most nucleophilic carbon on the indole ring. A common method is Friedel-Crafts acylation. However, this reaction has limitations and can be complicated by polyalkylation. nih.govlibretexts.org A more controlled approach involves reacting the N-pentylindole with an acylating agent like trifluoroacetic anhydride, followed by hydrolysis to yield the C3-carboxylic acid. acs.org An alternative route is the hydrolysis of a corresponding ester, such as methyl 1-pentyl-1H-indole-3-carboxylate, using a base like potassium hydroxide (KOH). chemicalbook.com

Esterification: The final step is the coupling of 1-pentyl-1H-indole-3-carboxylic acid with 7-hydroxyquinoline. Unlike alcohols, phenols react very slowly with carboxylic acids directly. libretexts.org Therefore, the carboxylic acid must be activated. Optimized methods include:

Carbodiimide Coupling: Using a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or the more water-soluble N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). researchgate.net This method forms a highly reactive O-acylisourea intermediate that is readily attacked by the phenolate (B1203915) ion of 7-hydroxyquinoline.

Acyl Chloride Formation: The indole carboxylic acid can be converted to a more reactive acyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride reacts readily with 7-hydroxyquinoline, often in the presence of a non-nucleophilic base like pyridine (B92270) to scavenge the HCl by-product. libretexts.org

Achieving high isomeric purity is a critical challenge in the synthesis of this compound due to the potential formation of other positional isomers (e.g., 5-, 6-, or 8-hydroxyquinoline (B1678124) derivatives). acs.org Standard purification techniques such as recrystallization and column chromatography are employed, but high-performance liquid chromatography (HPLC) is often essential for separating closely related isomers. researchgate.netchromatographyonline.com

Methods for ensuring isomeric purity include:

Reversed-Phase HPLC: This is the most common technique for purifying synthetic cannabinoids and their isomers. chromatographyonline.com Using columns with stationary phases like C18 or pentafluorophenylpropyl (PFP) allows for the effective separation of positional isomers based on subtle differences in polarity and retention characteristics. researchgate.netnih.gov

Chiral Chromatography: While the target molecule itself is not chiral, chiral stationary phases can sometimes provide unique selectivity for separating positional isomers that are difficult to resolve on standard reversed-phase columns. mdpi.com

The purity of collected fractions is typically confirmed using analytical HPLC with diode-array detection (DAD) and mass spectrometry (MS). researchgate.net

Characterization of Synthetic Precursors and Intermediate Compounds

The unambiguous identification of the key precursors is essential for confirming the structure of the final product. This is accomplished using a combination of spectroscopic techniques.

Interactive Data Table: Spectroscopic Data for Key Precursors

Compound NameMolecular FormulaMolecular WeightSpectroscopic DataSource(s)
7-Hydroxyquinoline C₉H₇NO145.16 g/mol MS (EI): Major peaks at m/z 145, 117, 90, 63. UV-Vis: Exhibits distinct absorption spectra for its different prototropic forms (neutral, zwitterionic, anionic) in various solvents. acs.orgnih.govNMR: 1H and 13C NMR spectra are dependent on solvent and pH due to tautomerization between the enol (OH) and keto (NH) forms. acs.org nih.govsigmaaldrich.com
1-pentyl-1H-indole-3-carboxylic acid C₁₄H₁₇NO₂231.29 g/mol 1H NMR (400 MHz, CDCl₃): δ (ppm) ≈ 8.2 (m, 1H, Ar-H), 7.9 (s, 1H, C2-H), 7.4 (m, 1H, Ar-H), 7.3 (m, 2H, Ar-H), 4.17 (t, 2H, N-CH₂), 1.9 (m, 2H, CH₂), 1.35 (m, 4H, CH₂CH₂), 0.9 (t, 3H, CH₃). chemicalbook.comnih.gov

Investigation of Potential By-products and Impurities Arising from Synthesis Pathways

The multi-step synthesis of this compound can introduce a variety of impurities. These can originate from incomplete reactions, side reactions, or the use of non-regioselective methods.

Common Impurities and Their Origins:

Impurity TypeSpecific ExamplesOriginSource(s)
Unreacted Precursors 7-hydroxyquinoline; 1-pentyl-1H-indole-3-carboxylic acidIncomplete esterification reaction. veeprho.com
Positional Isomers PB-22 5-hydroxyquinoline (B119867) isomer; PB-22 8-hydroxyquinoline isomerLack of complete regioselectivity in the quinoline synthesis step (e.g., via Skraup synthesis). uop.edu.pk Use of an impure 7-hydroxyquinoline starting material. uop.edu.pkacs.org
Indole-Related By-products Poly-acylated or poly-alkylated indolesSide reactions during Friedel-Crafts acylation or N-alkylation if conditions are not optimized. nih.govlibretexts.org
Quinoline-Related By-products Bisquinoline derivativesCan form as by-products during certain quinoline synthesis pathways. uop.edu.pk
Degradation Products Products of hydrolysis (cleavage of the ester bond)Exposure to acidic or basic conditions during workup or purification. veeprho.com
Residual Solvents/Reagents Toluene, Dichloromethane, DMF, AcetonitrileIncomplete removal after reaction or purification steps. veeprho.com

Advanced Spectroscopic and Chromatographic Characterization for Structural Elucidation

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Elemental Composition

High-resolution mass spectrometry (HRMS) is fundamental in the initial characterization of novel psychoactive substances. By providing an accurate mass measurement, typically with an error of less than 5 ppm, HRMS allows for the determination of the elemental composition of the parent molecule and its fragments, which is the first step in distinguishing between compounds with the same nominal mass. acs.orgfrontiersin.org For PB-22 and its isomers, HRMS confirms the molecular formula, distinguishing it from compounds with different elemental makeups.

Electrospray ionization (ESI) is a soft ionization technique that typically generates a protonated molecular ion, [M+H]⁺, for the target compound. frontiersin.org Subsequent fragmentation of this precursor ion provides structural insights. In the analysis of PB-22 and related synthetic cannabinoids, the ester linkage is a primary site of fragmentation. A key fragmentation pathway involves the cleavage of the ester bond, yielding ions corresponding to the indole-3-carboxylic acid portion and the quinolinol moiety. nih.govresearchgate.net For the 7-hydroxyquinoline (B1418103) isomer, this would result in characteristic fragment ions representing the protonated 1-pentyl-1H-indole-3-carboxylic acid and the 7-hydroxyquinoline group. The study of the 5F-PB-22 analog, which shares the same core structure, reveals that the most significant product ion observed is typically from the N-alkylated indolylacylium ion, with ions from the quinolinyl moiety being less common or absent. nih.gov

Collision-induced dissociation (CID) is a tandem mass spectrometry technique used to fragment a selected precursor ion by colliding it with neutral gas molecules. wikipedia.org This process provides a reproducible fragmentation pattern that can serve as a structural fingerprint. While isomers often produce the same fragment ions, the relative intensities of these ions can differ, allowing for their differentiation. nih.govfrontiersin.org

Studies on the isomers of the related compound 5F-PB-22 demonstrate the power of CID in isomer differentiation. By systematically varying the collision energy, differences in the product ion spectra of various quinolinyl positional isomers can be amplified. nih.gov For example, while the primary fragment for all isomers is often the indolylacylium ion (m/z 232 for the 5-fluoropentyl analog), subtle differences in the abundance of other minor fragments can be observed. nih.gov The fragmentation of the quinoline (B57606) ring itself can be influenced by the position of the substituent. The loss of neutral molecules like CO and HCN from the quinoline ring system are known fragmentation pathways that can vary between isomers. cdnsciencepub.comrsc.org The stability of the resulting fragment ions, influenced by the substitution position, dictates the observed fragmentation pattern, enabling differentiation between the 7-hydroxyquinoline isomer and other positional isomers like the 8-hydroxyquinoline (B1678124) (the standard PB-22 structure) or 5-hydroxyquinoline (B119867) forms. nih.govnih.gov

Precursor Ion (m/z)Fragment Ion (m/z)Proposed Structure / OriginSignificance for Isomer Differentiation
377.2 [M+H]⁺ (for 5F-PB-22)232N-1-(5-fluoropentyl)-indolylacylium ionMajor fragment for all isomers, but its ratio to other fragments can vary. nih.gov
377.2 [M+H]⁺ (for 5F-PB-22)144Indolylacylium ionIndicates fragmentation of the N-alkyl side chain; its presence supports the indole-3-carboxylate (B1236618) structure. nih.gov
146 (quinolinol)118[C₈H₆N]⁺ (loss of CO)The propensity for this loss can differ based on the hydroxyl group's position on the quinoline ring. cdnsciencepub.com
146 (quinolinol)91[C₇H₇]⁺ (loss of HCN from m/z 118)Subsequent fragmentation pathways of the quinoline ring can produce unique fingerprints for different isomers. rsc.org

Data is illustrative, based on fragmentation patterns of related quinoline and synthetic cannabinoid structures.

When analyzing samples that may contain multiple isomers or impurities, chromatographic separation prior to mass analysis is essential. plos.orgacs.org Liquid chromatography, particularly when coupled with tandem mass spectrometry (LC-MS/MS), is a powerful tool for this purpose. nih.gov The different positional isomers of PB-22, including the 7-hydroxyquinoline variant, will exhibit slightly different polarities and interactions with the stationary phase of the LC column, leading to different retention times.

Research has shown that while gas chromatography (GC) may fail to separate certain positional isomers of synthetic cannabinoids, LC can often achieve baseline separation. nih.gov An optimized LC method can resolve the 7-hydroxyquinoline isomer from the 2-, 3-, 4-, 5-, 6-, and 8-hydroxyquinoline isomers, allowing for their individual introduction into the mass spectrometer. nih.gov This chromatographic separation ensures that the resulting mass spectra are from a pure compound, enabling confident identification and preventing the misinterpretation of data from co-eluting isomers. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment

While mass spectrometry provides valuable information about molecular weight and fragmentation, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for unambiguous structure elucidation. nih.gov NMR provides detailed information about the chemical environment of each atom (specifically ¹H and ¹³C), allowing for the definitive assignment of the molecular skeleton and the precise location of substituents. nih.govnih.gov

One-dimensional (1D) ¹H and ¹³C NMR spectra provide foundational data for structure determination. The chemical shift (δ) of each nucleus is highly sensitive to its local electronic environment. In the PB-22 7-hydroxyquinoline isomer, the position of the ester linkage on the quinoline ring significantly influences the chemical shifts of the quinoline protons and carbons.

The ¹H NMR spectrum would show characteristic signals for the protons on the pentyl chain, the indole (B1671886) ring, and the quinoline ring. The protons on the quinoline ring (H2, H3, H4, H5, H6, H8) would each have a distinct chemical shift and coupling pattern (singlet, doublet, triplet, etc.). This pattern is unique to the 7-substituted quinoline system and can be distinguished from the patterns of other isomers, such as the 8-substituted system in standard PB-22. researchgate.net Similarly, the ¹³C NMR spectrum will show a unique set of chemical shifts for the nine carbons of the quinoline ring, with the carbon atom bonded to the ester oxygen (C7) being significantly deshielded. nih.gov

NucleusPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Key Information
Quinoline H-8~8.0-8.2~120-125The chemical shift and coupling of H-8 would be distinct from an 8-substituted isomer where this proton is absent.
Quinoline H-6~7.4-7.6~125-130Its position and coupling to H-5 would help confirm the 7-substitution pattern.
Quinoline C-7N/A~145-155The carbon directly attached to the ester oxygen will have a characteristic downfield chemical shift.
Indole H-2~8.2-8.4~130-135The chemical shift of the indole H-2 proton is a key marker for the indole-3-carboxylate core.

Predicted chemical shifts are estimates based on general values for substituted quinolines and indoles and will vary based on solvent and specific molecular conformation.

Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by establishing correlations between different nuclei. scielo.org.co These techniques are invaluable for confirming the identity of the this compound. researchgate.netresearchgate.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. It would be used to trace the connectivity of the protons within the pentyl chain and, more importantly, to map the relationships between adjacent protons on the quinoline ring (e.g., H5-H6, H3-H4), confirming the substitution pattern. researchgate.net

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate protons with the carbon atoms to which they are directly attached. This allows for the unambiguous assignment of each carbon signal in the ¹³C spectrum based on the already assigned ¹H signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique shows correlations between protons that are close in space, regardless of whether they are bonded. It can provide information about the three-dimensional conformation of the molecule.

By combining the information from these 1D and 2D NMR experiments, a complete and unambiguous structural assignment of the this compound can be achieved, leaving no doubt as to its identity and differentiation from all other possible isomers.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Analysis and Isomer Screening

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of synthetic cannabinoids, including the this compound. This method is particularly effective for separating volatile compounds and providing detailed structural information through mass spectral fragmentation patterns, which is crucial for distinguishing between various isomers.

In the analysis of PB-22 isomers, the gas chromatograph separates the compounds based on their volatility and interaction with the stationary phase of the GC column. However, due to the subtle structural differences between positional isomers of PB-22, achieving complete chromatographic separation can be challenging. For instance, studies on the closely related 5F-PB-22 and its ten regioisomers have shown that some isomers may co-elute or have very close retention times, making differentiation by chromatography alone difficult. nih.gov

Following chromatographic separation, the mass spectrometer bombards the eluted molecules with electrons, causing them to fragment in a reproducible manner. The resulting mass spectrum serves as a molecular fingerprint. For quinolinyl- and isoquinolinyl-substituted indole-3-carboxylates, the fragmentation is highly characteristic. The electron ionization (EI) mass spectra of these isomers typically show a small molecular ion peak (M⁺). nih.gov

The most significant fragmentation pathway involves an α-cleavage of the carbonyl group, leading to the loss of the hydroxyquinoline radical. This cleavage results in the formation of an N-1-pentyl-indolylacylium ion, which consistently appears as the base peak in the spectrum. nih.gov For the 5-fluoro analog of PB-22 (5F-PB-22), this base peak is observed at a mass-to-charge ratio (m/z) of 232. nih.gov The precursor ion at m/z 144 is attributed to the positively charged quinolinol moiety. nih.gov While these specific mass values are for the fluorinated analog, the fragmentation principle remains directly applicable to PB-22 isomers. The differentiation between isomers often relies on subtle differences in the relative intensities of less abundant fragment ions.

Table 1: Characteristic GC-MS Fragmentation Data for Quinolinyl-Substituted Indole-3-Carboxylates (based on 5F-PB-22 isomer analysis)

Ion Description Fragmentation Pathway Expected m/z (for 5F-PB-22) Significance
Molecular Ion [M]⁺ Intact ionized molecule 376 Confirms molecular weight. Often low abundance.
Acylium Ion [M–144]⁺ α-cleavage, loss of hydroxyquinoline radical 232 Base Peak, characteristic of the indole-acyl structure. nih.gov

This interactive table summarizes the key mass fragments observed during the GC-MS analysis of 5F-PB-22 isomers, which is analogous to the expected fragmentation of PB-22 isomers.

Fourier Transform Infrared (FTIR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

Spectroscopic techniques such as Fourier Transform Infrared (FTIR) and Ultraviolet-Visible (UV-Vis) spectroscopy are vital for the structural elucidation of compounds like the this compound. FTIR provides information about the specific functional groups present, while UV-Vis spectroscopy offers insights into the electronic structure of the molecule.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. Each type of bond and functional group absorbs at a characteristic frequency, allowing for their identification. The FTIR spectrum of this compound is expected to display several key absorption bands corresponding to its structure, which includes an ester, an indole ring system, a quinoline ring system, and an alkyl chain.

Key expected absorptions include a strong band for the C=O (carbonyl) stretch of the ester group, typically found in the 1700-1750 cm⁻¹ region. Aromatic C=C stretching vibrations from both the indole and quinoline rings would appear in the 1450-1600 cm⁻¹ range. The C-O stretch of the ester linkage would produce a band in the 1000-1300 cm⁻¹ region. Additionally, C-H stretching vibrations from the aromatic rings and the pentyl chain would be observed around 2850-3100 cm⁻¹. Analysis of these characteristic peaks allows for the confirmation of the core structure and functional groups of the molecule. nih.gov

Table 2: Predicted FTIR Absorption Bands for this compound

Functional Group Type of Vibration Expected Wavenumber (cm⁻¹)
Aromatic C-H Stretch 3000 - 3100
Alkyl C-H Stretch 2850 - 2960
Ester C=O Stretch 1700 - 1750
Aromatic C=C Stretch 1450 - 1600

This interactive table outlines the primary functional groups within the this compound and their characteristic absorption regions in an FTIR spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy analyzes the electronic transitions that occur when a molecule absorbs ultraviolet or visible light. The conjugated π-electron systems within the indole and quinoline rings of the this compound act as chromophores, which are responsible for its UV absorption. The resulting spectrum, a plot of absorbance versus wavelength, is characterized by one or more absorption maxima (λmax).

For the this compound, the reported UV absorption maxima are at 216 nm and 293 nm when measured in acetonitrile. caymanchem.com These absorptions correspond to π→π* electronic transitions within the aromatic systems. While the UV spectra of different positional isomers are often very similar, slight variations in the position and intensity of the λmax values can be observed and used as a supplementary tool for differentiation. nih.gov For comparison, the closely related PB-22 7-hydroxyisoquinoline (B188741) isomer exhibits λmax values at 218 nm and 295 nm. caymanchem.com

Table 3: UV Absorption Maxima (λmax) for PB-22 Isomers

Compound λmax 1 (nm) λmax 2 (nm)
This compound 216 caymanchem.com 293 caymanchem.com

This interactive table compares the UV absorption maxima of the this compound with a related structural isomer, highlighting the subtle differences used in characterization.

Pharmacological Characterization at the Molecular and Cellular Level

Cannabinoid Receptor (CB1 and CB2) Binding Affinity and Selectivity Profiling

The initial step in characterizing the pharmacological effects of a novel cannabinoid is to determine its binding affinity for the primary targets within the endocannabinoid system, the cannabinoid receptors CB1 and CB2.

Radioligand Displacement Binding Assays with Human Cannabinoid Receptors

Radioligand displacement binding assays are the standard method used to determine the affinity of a compound for a receptor. In these assays, a radiolabeled cannabinoid ligand with known high affinity is incubated with membranes from cells expressing human CB1 or CB2 receptors. The test compound, in this case, the PB-22 7-hydroxyquinoline (B1418103) isomer, is then added at increasing concentrations to displace the radioligand. The amount of displacement is measured, allowing for the calculation of the compound's binding affinity.

Despite the availability of this methodology, a review of the scientific literature reveals a significant gap: there are no published studies that have performed radioligand displacement binding assays for the PB-22 7-hydroxyquinoline isomer at either the CB1 or CB2 receptors. Consequently, its fundamental ability to bind to these primary pharmacological targets remains uncharacterized.

Determination of Equilibrium Dissociation Constants (Ki)

The equilibrium dissociation constant (Ki) is a critical measure of the binding affinity of a ligand for a receptor, derived from radioligand displacement assays. A lower Ki value indicates a higher binding affinity.

As no binding assays have been reported for the this compound, its equilibrium dissociation constants (Ki) for both CB1 and CB2 receptors have not been determined. The table below illustrates the absence of this crucial data.

CompoundCB1 Receptor Ki (nM)CB2 Receptor Ki (nM)
This compoundData not availableData not available

Cannabinoid Receptor Functional Agonism/Antagonism Assessment

Beyond binding affinity, it is essential to determine whether a compound acts as an agonist (activates the receptor), an antagonist (blocks the receptor), or an inverse agonist (produces an effect opposite to an agonist) at the cannabinoid receptors. This is assessed through various functional assays.

In Vitro G-Protein Coupled Receptor (GPCR) Signaling Assays (e.g., cAMP Inhibition, GTPγS Binding)

Cannabinoid receptors are G-protein coupled receptors (GPCRs). Agonist binding typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Another common assay is the [³⁵S]GTPγS binding assay, which measures the activation of G-proteins upon receptor stimulation.

There are currently no published studies that have investigated the functional activity of the this compound using in vitro GPCR signaling assays such as cAMP inhibition or GTPγS binding. Therefore, its ability to modulate these primary signaling pathways remains unknown.

Cell-Based Functional Assays (e.g., Membrane Potential Assays, Beta-Arrestin Recruitment)

Other cell-based functional assays can provide further insights into the functional consequences of receptor binding. These can include measuring changes in membrane potential or the recruitment of β-arrestin, a protein involved in GPCR desensitization and signaling.

Quantification of Half Maximal Effective Concentrations (EC50) and Efficacy (Emax)

The half-maximal effective concentration (EC50) represents the concentration of a compound that produces 50% of its maximal effect, providing a measure of its potency. The maximal efficacy (Emax) describes the maximum response a compound can elicit.

Given that no functional assays have been conducted for the this compound, the EC50 and Emax values for its potential activity at the CB1 and CB2 receptors have not been determined. The table below reflects this data gap.

CompoundCB1 Receptor EC50 (nM)CB1 Receptor Emax (%)CB2 Receptor EC50 (nM)CB2 Receptor Emax (%)
This compoundData not availableData not availableData not availableData not available

Investigation of Potential Interactions with Other Neurotransmitter Receptors or Enzyme Systems (e.g., Esterases)

The pharmacological profile of the this compound, a structural isomer of the synthetic cannabinoid PB-22, remains largely undefined in scientific literature. caymanchem.com Extensive searches for published research investigating its specific interactions with various neurotransmitter receptors or enzyme systems have not yielded detailed experimental data.

There is currently a lack of available scientific studies detailing the binding affinity or functional activity of the this compound at neurotransmitter receptors other than the primary cannabinoid receptors. While synthetic cannabinoids can sometimes exhibit off-target effects, specific data for this isomer is not present in published literature.

The metabolic fate of the this compound, particularly its interaction with enzyme systems such as esterases, has not been characterized in published research. caymanchem.comcaymanchem.com Esterases are a class of enzymes that hydrolyze esters into an acid and an alcohol. Given that PB-22 and its analogs contain an ester linkage, their metabolism is often initiated by carboxylesterases, leading to the formation of a primary metabolite and the corresponding quinoline (B57606) or isoquinoline (B145761) leaving group. However, specific kinetic data or metabolite identification for the 7-hydroxyquinoline isomer of PB-22 is not documented in the scientific literature.

Data Tables

No published data is available to populate tables regarding the interaction of this compound with other neurotransmitter receptors or enzyme systems.

Metabolic Biotransformation Pathways

In Vitro Metabolic Stability and Clearance Studies in Liver Systems

Detailed metabolic stability and clearance data specifically for the PB-22 7-hydroxyquinoline (B1418103) isomer are not documented in the current scientific literature. However, studies on analogous compounds provide a framework for understanding its likely behavior in hepatic systems.

Incubation with Human Liver Microsomes (HLM) for Phase I Metabolism

While no studies have been published on the incubation of the PB-22 7-hydroxyquinoline isomer with Human Liver Microsomes (HLM), research on structurally similar synthetic cannabinoids, such as FDU-PB-22 and FUB-PB-22, demonstrates rapid metabolism. For instance, FDU-PB-22 and FUB-PB-22 exhibited short half-lives of 12.4 and 11.5 minutes, respectively, in HLM incubations. nih.gov This suggests that the 7-hydroxyquinoline isomer of PB-22 would also likely be subject to rapid Phase I metabolism mediated by cytochrome P450 enzymes present in HLM.

Incubation with Human Hepatocytes for Comprehensive Phase I and Phase II Metabolism

Comprehensive metabolic studies of the this compound using human hepatocytes have not been specifically reported. However, extensive research on the parent compound, PB-22, in pooled human hepatocytes has elucidated its metabolic fate. nih.govcaymanchem.com These studies revealed that PB-22 is extensively metabolized, with a significant reduction in the parent compound concentration after just one hour of incubation. nih.gov It is highly probable that the 7-hydroxyquinoline isomer would undergo a similarly comprehensive metabolism in human hepatocytes, involving both Phase I and Phase II enzymatic reactions.

Identification and Characterization of Phase I Metabolites

The characterization of Phase I metabolites for the this compound is not specifically described in the literature. The following pathways are based on the established metabolism of the parent compound, PB-22.

Ester Hydrolysis Products and Pathways

The predominant metabolic pathway for PB-22 is ester hydrolysis. nih.govcaymanchem.com This reaction cleaves the ester bond linking the indole-3-carboxylic acid moiety and the quinoline (B57606) group. For the this compound, this would result in the formation of 1-pentyl-1H-indole-3-carboxylic acid and 7-hydroxyquinoline. This initial hydrolysis step is a critical detoxification pathway and generates a primary metabolite that can undergo further modification.

Hydroxylation and Oxidative Biotransformation Sites

Following ester hydrolysis, the resulting metabolites of PB-22 undergo extensive hydroxylation and oxidation. For the 7-hydroxyquinoline isomer, it is anticipated that hydroxylation would occur on both the N-pentyl chain and the indole (B1671886) ring. Studies on PB-22 have identified numerous mono- and dihydroxylated metabolites. nih.gov

Aliphatic and Aromatic Oxidation Pathways

Further oxidation of the hydroxylated metabolites of PB-22 leads to the formation of more polar compounds. Aliphatic oxidation of the N-pentyl chain results in the formation of a pentanoic acid metabolite (PB-22 pentanoic acid). nih.govcaymanchem.com Aromatic oxidation can also occur on the indole and quinoline ring systems. For the 7-hydroxyquinoline isomer, oxidation of the quinoline ring is a plausible metabolic step. Additionally, the formation of epoxide intermediates, followed by hydrolysis to dihydrodiols, has been observed for PB-22 and is a likely pathway for its 7-hydroxyquinoline isomer as well. nih.gov

Identification and Characterization of Phase II Metabolites

Phase II metabolism involves the conjugation of a drug or its Phase I metabolites with endogenous molecules, a process that typically increases water solubility and facilitates excretion. For the this compound, glucuronidation is a key Phase II pathway.

Glucuronidation Conjugates

Studies on PB-22 and its analogs have consistently shown that after initial hydrolysis and oxidation, the resulting metabolites are prime candidates for glucuronidation. Current time information in ਜਲੰਧਰ ਡਿਵਿਜ਼ਨ, IN.nih.gov This process involves the attachment of glucuronic acid to the metabolite. In the case of PB-22, metabolites generated by oxidation, with or without subsequent glucuronidation, have been identified. Current time information in ਜਲੰਧਰ ਡਿਵਿਜ਼ਨ, IN.nih.gov

Research on related compounds, FDU-PB-22 and FUB-PB-22, further underscores the importance of this pathway. In human hepatocyte samples, seven metabolites for each compound were identified, arising from ester hydrolysis followed by further hydroxylation and/or glucuronidation. nih.gov Notably, glucuronide conjugates were found to be the predominant metabolites in authentic human urine samples, highlighting the significance of glucuronidation in the clearance of these synthetic cannabinoids. nih.gov While direct studies on the 7-hydroxyquinoline isomer are limited, it is highly probable that its hydroxylated metabolites also undergo extensive glucuronidation.

Metabolite Type Metabolic Pathway Significance Supporting Evidence
Glucuronide ConjugatesPhase II MetabolismMajor pathway for excretionIdentified as predominant metabolites for related compounds (FDU-PB-22, FUB-PB-22) in human urine. nih.gov
Oxidized MetabolitesPhase I MetabolismPrecursors for glucuronidationIdentified for PB-22. Current time information in ਜਲੰਧਰ ਡਿਵਿਜ਼ਨ, IN.nih.gov

Sulfation and Other Conjugation Reactions

While glucuronidation is a major metabolic route, other conjugation reactions can also occur. For instance, one study on PB-22 and its 5-fluoro analog identified the formation of a cysteine conjugate. nih.gov This suggests that glutathione (B108866) conjugation, another important Phase II pathway, may play a role in the detoxification of certain reactive metabolites of PB-22.

Elucidation of Specific Enzyme Systems Involved in Metabolism

The biotransformation of the this compound is mediated by a concert of enzyme systems, primarily human carboxylesterases for initial hydrolysis and cytochrome P450 isoforms for subsequent oxidation.

Role of Cytochrome P450 (CYP) Isoforms (e.g., CYP2C8, CYP2C9, CYP2C19, CYP3A4, CYP3A5)

The cytochrome P450 (CYP) superfamily of enzymes is central to the metabolism of a vast array of foreign compounds. nih.gov While the predominant initial metabolic step for PB-22 is hydrolysis, CYP enzymes are crucial for the subsequent oxidative metabolism of the resulting hydrolysis products.

Studies on the metabolism of PB-22 have identified various oxidized metabolites, indicating the involvement of CYP enzymes. Current time information in ਜਲੰਧਰ ਡਿਵਿਜ਼ਨ, IN.nih.gov For the related 5F-PB-22, oxidation at the quinoline system has been specifically noted, a pathway that is directly relevant to the 7-hydroxyquinoline isomer. nih.gov Although specific studies pinpointing the exact CYP isoforms (such as CYP2C8, CYP2C9, CYP2C19, CYP3A4, and CYP3A5) responsible for the metabolism of the this compound are lacking, the metabolism of other cannabinoids often involves these key enzymes. For example, tetrahydrocannabinol (THC) is primarily metabolized by CYP2C9 and CYP3A4. wikipedia.org Given the structural similarities, it is plausible that these isoforms also contribute to the oxidation of PB-22 metabolites.

Contribution of Human Carboxylesterases (hCES) to Hydrolysis

The ester linkage in the PB-22 molecule makes it a prime substrate for human carboxylesterases (hCES). nih.gov In fact, the predominant metabolic pathway for PB-22 and its analogs is ester hydrolysis. Current time information in ਜਲੰਧਰ ਡਿਵਿਜ਼ਨ, IN.nih.gov This initial step is critical as it breaks down the parent compound into its constituent acid and alcohol parts, which are then available for further metabolism.

Human carboxylesterases, particularly hCE1 and hCE2, are the key enzymes responsible for this hydrolysis. nih.gov They are abundant in the liver, where a significant portion of drug metabolism occurs. nih.gov The rapid metabolism of FDU-PB-22 and FUB-PB-22 in human liver microsomes, with half-lives of around 12 minutes, is a testament to the high efficiency of this hydrolytic pathway. nih.gov This rapid hydrolysis is a defining feature of the metabolism of PB-22 and its isomers, including the 7-hydroxyquinoline variant.

Enzyme System Metabolic Role Substrates Significance
Human Carboxylesterases (hCES) Ester HydrolysisPB-22 and its isomersPredominant initial metabolic pathway. Current time information in ਜਲੰਧਰ ਡਿਵਿਜ਼ਨ, IN.nih.govnih.gov
Cytochrome P450 (CYP) Isoforms OxidationHydrolyzed metabolites of PB-22Critical for further biotransformation and clearance. Current time information in ਜਲੰਧਰ ਡਿਵਿਜ਼ਨ, IN.nih.gov

Structure Activity Relationship Sar Studies and Analogue Development

Analysis of the Impact of Quinoline (B57606) Ring Positional Isomerism on Pharmacological Activity

The precise positioning of the ester linkage on the quinoline ring is a critical determinant of the pharmacological activity of PB-22 and its analogues. PB-22 itself, along with its more studied fluorinated counterpart 5F-PB-22, features an ester linkage at the 8-position of the quinoline ring. Research into these compounds has established them as potent agonists at both CB1 and CB2 receptors.

While direct pharmacological data for the PB-22 7-hydroxyquinoline (B1418103) isomer is not extensively available in peer-reviewed literature, the principles of positional isomerism in medicinal chemistry suggest that such a structural change would significantly alter its pharmacological profile. The spatial arrangement of the quinoline ring relative to the indole (B1671886) core affects how the molecule fits into the binding pocket of the cannabinoid receptors. Computational modeling of 5F-PB-22 (the 8-yl isomer) and its 7-hydroxyquinoline isomer (7Q isomer) has shown differences in their low-energy conformations. The 8-yl isomer tends to adopt a more compact structure where the quinoline ring and the N-alkyl chain are in closer proximity, whereas the 7-yl isomer has a more extended geometry researchgate.net. These conformational differences can lead to altered receptor interactions and, consequently, different binding affinities and efficacies.

In a broader context, studies on other classes of quinoline-containing compounds have consistently shown that the substitution pattern on the quinoline ring is crucial for biological activity. For instance, in a series of benzoyl-2-arylquinolines, the 8-substituted isomers generally demonstrated greater activity compared to their 6-substituted counterparts. This highlights the sensitivity of biological targets to the positional chemistry of the quinoline scaffold.

For the 5F-PB-22 analogue, which has a quinolin-8-yl ester, high affinity for the CB1 receptor has been reported, with a binding affinity (Ki) of 0.13 nM nih.gov. This compound acts as a full agonist with high potency (EC50 = 3.7 nM) and efficacy (Emax = 203%) at the CB1 receptor nih.gov. The lack of published pharmacological data for the 4-hydroxy-, 6-hydroxy-, and 7-hydroxyquinoline isomers of PB-22 or 5F-PB-22 suggests this is an under-investigated area of its SAR glpbio.com. It is plausible that these isomers would exhibit different affinities and selectivities for CB1 and CB2 receptors due to the altered orientation of the quinoline ring.

Table 1: CB1 Receptor Activity of 5F-PB-22 (8-yl isomer)

Compound CB1 Kᵢ (nM) CB1 EC₅₀ (nM) CB1 Eₘₐₓ (%)

Exploration of the Significance of the Ester Linkage Regiochemistry

The regiochemistry of the ester linkage, as discussed in the previous section, has a profound impact on the molecule's three-dimensional shape and, therefore, its pharmacological activity. Beyond simple positional changes on the quinoline ring, the ester linkage itself can be a target for modification to create novel analogues. In drug design, the replacement of a metabolically labile group, such as an ester, with a more stable bioisostere is a common strategy to improve a drug's duration of action. For example, heteroaromatic rings like 1,2,4-oxadiazoles or amides can be used as bioisosteric replacements for ester linkages drugdesign.orgnih.gov. Replacing the ester with an amide, for instance, would create an analogue with different hydrogen bonding capabilities and metabolic stability, likely altering its receptor binding and functional activity. Such a modification in the PB-22 scaffold would be expected to produce an analogue with a distinct pharmacological profile.

Investigation of Substituent Effects on the N-Alkyl Indole Moiety

The N-alkyl chain of the indole core is another crucial element in the SAR of indole-based synthetic cannabinoids. The length and structure of this alkyl group significantly influence the affinity and selectivity for CB1 and CB2 receptors. In PB-22, this is a pentyl chain.

Studies on related indole-based cannabinoids provide a clear picture of the importance of this moiety. In a series of 3-(indanoyl)indoles, a systematic variation of the N-alkyl chain length demonstrated a direct correlation with cannabinoid receptor affinity nih.gov. Affinity for both CB1 and CB2 receptors tended to increase with chain length from a propyl to a pentyl group, with a subsequent decrease observed for a hexyl substituent nih.gov. This suggests that a five-carbon chain may be optimal for fitting into the hydrophobic pocket of the receptors in this class of compounds.

Similarly, research on C3-naphthoyl indoles showed that the N1-alkyl chain length was correlated with affinity for the CB2 receptor, with a nearly 20-fold increase in affinity when moving from an ethyl to a propyl chain nih.gov. These findings highlight that modifications to the N-alkyl group of the PB-22 7-hydroxyquinoline isomer, such as altering the chain length, introducing branching (e.g., an isobutyl group), or adding unsaturation (e.g., a pentenyl or pentynyl group), would be expected to modulate its potency and selectivity nih.gov.

Table 2: Effect of N-Alkyl Chain Length on CB Receptor Affinity in a 3-(Indanoyl)indole Series

N-Alkyl Substituent CB1 Kᵢ (nM) CB2 Kᵢ (nM)
H >1000 >1000
Methyl >1000 >1000
Propyl 211 29.5
Butyl 59.2 8.2
Pentyl 38.8 4.9
Hexyl 148 11.2

Data derived from a study on 3-(indanoyl)indoles, a related class of indole-based cannabinoids nih.gov.

Rational Design and Synthesis of Novel Analogues with Modulated Receptor Selectivity or Potency

The SAR data gathered from studying compounds like PB-22 provides a foundation for the rational design of new analogues with tailored pharmacological properties. The goal of such design is often to enhance potency for a specific receptor, improve selectivity between CB1 and CB2, or optimize pharmacokinetic properties.

For the this compound, a rational design strategy could involve several approaches. To enhance metabolic stability, the labile ester linkage could be replaced with a bioisosteric group like an amide or a heteroaromatic ring drugdesign.orgnih.gov. This would likely create a compound with a longer duration of action.

To modulate receptor selectivity, modifications could be made to both the quinoline and the N-alkyl indole moieties. For instance, if the goal is to develop a CB2-selective agonist to target inflammatory conditions without producing CB1-mediated psychoactive effects, one might introduce specific substituents on the quinoline ring that are sterically or electronically favored by the CB2 receptor binding pocket over the CB1 pocket. The N-alkyl chain could also be optimized for CB2 selectivity; for example, in some series, branched alkyl chains have shown improved CB2 selectivity nih.gov.

Furthermore, computational methods such as molecular docking and free energy calculations can be employed to predict how newly designed analogues will bind to the CB1 and CB2 receptors. These in silico methods can help prioritize which analogues to synthesize and test, making the drug discovery process more efficient nih.gov. By combining the known SAR of existing synthetic cannabinoids with modern drug design strategies, it is possible to rationally develop novel analogues of the this compound with finely tuned pharmacological profiles.

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of a molecule. These methods provide a detailed understanding of the electronic structure, geometry, and reactivity of the PB-22 7-hydroxyquinoline (B1418103) isomer.

Density Functional Theory (DFT) Studies for Molecular Geometry, Electronic Structure, and Reactivity

While specific Density Functional Theory (DFT) studies exclusively detailing the molecular geometry, electronic structure, and reactivity of the PB-22 7-hydroxyquinoline isomer are not extensively available in the public domain, general computational chemistry approaches have been applied to its parent compounds and related isomers. A conformational search using the MMFF94 force field, a molecular mechanics method, has been performed on the 7-hydroxyquinoline isomer (referred to as 7Q isomer). chemrxiv.org This initial analysis revealed that the 7Q isomer adopts a more extended geometry compared to its parent compound, 5F-PB-22. chemrxiv.org This extended conformation suggests a different spatial arrangement of the quinoline (B57606) ring and the 5-fluoropentyl chain relative to the indole (B1671886) core, which can influence its interaction with biological targets. chemrxiv.org

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, UV-Vis Absorption Spectra)

Detailed theoretical predictions of spectroscopic parameters such as NMR chemical shifts and UV-Vis absorption spectra specifically for the this compound are not documented in the reviewed scientific literature. Such predictive studies are valuable for the analytical identification of the compound.

Molecular Docking Simulations for Ligand-Receptor Interaction Analysis

Molecular docking simulations are computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. These simulations are particularly useful for understanding how a ligand like the this compound might interact with cannabinoid receptors.

Binding Mode Prediction within Cannabinoid Receptor Active Sites (CB1 and CB2)

Specific molecular docking studies predicting the precise binding mode of the this compound within the active sites of CB1 and CB2 receptors are not readily found in published research. However, the broader class of synthetic cannabinoids has been extensively studied, and it is understood that they generally act as agonists at these receptors. The extended geometry of the 7-hydroxyquinoline isomer, as suggested by conformational analysis, would likely influence its fit and orientation within the receptor's binding pocket. chemrxiv.org

Elucidation of Key Hydrogen Bonding, Hydrophobic, and Electrostatic Interactions

Without specific docking studies for the this compound, a detailed elucidation of its key interactions remains speculative. However, based on the general binding hypotheses for synthetic cannabinoids, it is anticipated that the indole core, the ester linkage, and the quinoline moiety would participate in a network of interactions. The hydroxyl group on the quinoline ring of this specific isomer introduces a potential hydrogen bond donor/acceptor site, which could significantly influence its binding affinity and selectivity for CB1 and CB2 receptors compared to the non-hydroxylated parent compound.

Molecular Dynamics Simulations for Conformational Landscapes and Binding Stability

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of a ligand-receptor complex over time, offering a more realistic picture of the binding stability and the conformational changes that may occur.

There are currently no specific molecular dynamics simulation studies available in the scientific literature that focus on the this compound and its interaction with cannabinoid receptors. Such studies would be invaluable for confirming the stability of any predicted binding modes from docking studies and for exploring the conformational landscape of the isomer within the receptor's active site.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. In the context of the chemical compound this compound, QSAR modeling serves as a predictive tool for designing novel analogs with potentially enhanced or modulated affinity for cannabinoid receptors, primarily the CB1 receptor. By identifying the key molecular features that govern the compound's activity, QSAR models can guide the synthesis of new molecules with desired properties, while potentially reducing the need for extensive preliminary in-vitro testing.

A typical QSAR study involves the generation of a dataset of structurally related compounds with their corresponding biological activities, the calculation of various molecular descriptors for each compound, and the development of a mathematical model that correlates these descriptors with the activity. The predictive power of the resulting model is then rigorously evaluated.

Research Findings

While specific QSAR studies exclusively focused on the this compound are not extensively documented in publicly available literature, the principles of QSAR modeling have been widely applied to synthetic cannabinoids. nih.gov These studies provide a strong framework for understanding how such a model would be developed for this specific isomer and its analogs.

Research has consistently shown that the affinity of synthetic cannabinoids for the CB1 receptor is a critical determinant of their psychoactive effects. nih.gov Therefore, a QSAR model for the this compound would likely focus on predicting its CB1 receptor binding affinity, typically expressed as the negative logarithm of the inhibition constant (pKi).

Studies on other synthetic cannabinoids have successfully employed various statistical methods to build QSAR models, with Multiple Linear Regression (MLR) and Partial Least Squares Regression (PLSR) being common choices. nih.gov These models utilize a range of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure and properties. These can be broadly categorized into:

1D descriptors: Based on the molecular formula (e.g., molecular weight, atom counts).

2D descriptors: Derived from the 2D representation of the molecule (e.g., topological indices, molecular connectivity).

3D descriptors: Calculated from the 3D conformation of the molecule (e.g., molecular shape, surface area, volume).

Physicochemical descriptors: Related to properties like lipophilicity (LogP), polarizability, and electronic properties.

For a series of analogs of the this compound, a hypothetical QSAR study could be designed. A training set of compounds would be established, varying specific structural features, such as the length of the pentyl chain, substitutions on the indole ring, and modifications to the 7-hydroxyquinoline moiety. The CB1 binding affinity for each of these compounds would be experimentally determined.

Subsequently, a wide array of molecular descriptors would be calculated for each compound using specialized software. Through statistical analysis, a QSAR model would be developed. For instance, a PLSR model could be generated, which is adept at handling datasets with a large number of correlated descriptors. nih.gov The resulting model would be an equation that links a selection of the most influential descriptors to the predicted pKi value.

The robustness and predictive capability of the model would then be assessed through internal and external validation techniques. A reliable model could then be used to predict the CB1 binding affinity of novel, unsynthesized analogs of the this compound, thereby guiding the design of new compounds with potentially higher potency or specific activity profiles.

Data Tables

To illustrate the principles of QSAR modeling for the this compound, the following interactive data tables present a hypothetical dataset and the results of a plausible QSAR analysis.

Table 1: Hypothetical Compound Series and Biological Data

This table outlines a set of hypothetical analogs of the this compound, which would form the basis of a QSAR study. The table includes the compound structure, its corresponding hypothetical CB1 receptor binding affinity (pKi), and its calculated LogP value, a common physicochemical descriptor.

Compound IDStructurepKi (Hypothetical)LogP (Calculated)
PB-22-7-OH(Structure of this compound)7.85.9
Analog-1(Alkyl chain shortened to butyl)7.55.4
Analog-2(Alkyl chain extended to hexyl)8.16.4
Analog-3(Fluorine at 5-position of indole)8.06.0
Analog-4(Methyl group on indole nitrogen)7.66.1
Analog-5(Methoxy group on quinoline)7.95.7

Table 2: Selected Molecular Descriptors for QSAR Model

This table presents a selection of hypothetical molecular descriptors that could be identified as significant in a QSAR model for the presented compound series. These descriptors quantify various aspects of the molecular structure and properties.

Compound IDMolecular Weight (MW)Topological Polar Surface Area (TPSA)Number of Rotatable Bonds (nRotb)Molar Refractivity (MR)
PB-22-7-OH358.4558.917108.3
Analog-1344.4258.916103.7
Analog-2372.4858.918112.9
Analog-3376.4458.917108.5
Analog-4372.4858.917112.9
Analog-5388.4868.148113.8

Table 3: Hypothetical QSAR Model Equation and Statistical Validation

This table presents a hypothetical QSAR model equation derived from the data in the preceding tables. The equation illustrates how the selected molecular descriptors could be mathematically related to the biological activity. Key statistical parameters are also provided to indicate the model's hypothetical robustness and predictive power.

QSAR Model Equation (Hypothetical)
pKi = 0.65(LogP) + 0.02(MW) - 0.15*(nRotb) + 3.5
Statistical Parameters Value
R² (Coefficient of Determination)0.92
Q² (Cross-validated R²)0.85
F-statistic45.6
p-value< 0.001

The R² value suggests that the model explains a high proportion of the variance in the biological activity. The high Q² value indicates good predictive ability, and the F-statistic and p-value suggest that the model is statistically significant. Such a model could then be used to predict the pKi of new, virtual analogs of the this compound, facilitating the rational design of compounds with desired cannabinoid receptor affinities.

Forensic Chemistry and Analytical Impurity Profiling of Pb 22 7 Hydroxyquinoline Isomer

The emergence of synthetic cannabinoids like the PB-22 7-hydroxyquinoline (B1418103) isomer on the illicit drug market presents significant challenges for forensic laboratories. Accurate identification is crucial, not only for legal proceedings but also for understanding public health risks. This requires the development of sophisticated analytical methods capable of distinguishing between closely related isomers, profiling impurities to trace manufacturing origins, and establishing certified reference materials for quality control.

Future Research Directions and Emerging Areas

Exploration of Non-Cannabinoid Receptor Targets and Their Molecular Mechanisms

While the primary targets of many synthetic cannabinoids are the CB1 and CB2 cannabinoid receptors, emerging evidence suggests that these compounds can interact with a variety of other receptor systems, potentially contributing to their complex and unpredictable effects. Research on the parent compound PB-22 has indicated potential "off-target" effects. A large-scale screening of seven synthetic cannabinoids, including PB-22, against a panel of 241 G protein-coupled receptors (GPCRs) revealed numerous interactions in antagonist mode, even though few hits were observed in agonist mode (excluding CB1 and CB2). frontiersin.orgnih.gov

Future research on the PB-22 7-hydroxyquinoline (B1418103) isomer should prioritize similar comprehensive screening assays to identify potential non-cannabinoid receptor targets. Based on the findings for PB-22, particular attention should be paid to chemokine, oxytocin, and histamine (B1213489) receptors. frontiersin.orgnih.gov Once identified, the molecular mechanisms of these interactions must be elucidated. This involves detailed concentration-response studies and downstream signaling pathway analyses to determine the functional consequences of receptor binding, whether it be antagonism, agonism, or allosteric modulation. Understanding these off-target interactions is crucial for building a complete pharmacological profile of the isomer.

Table 1: Potential Non-Cannabinoid Receptor Families for Future Investigation of PB-22 7-hydroxyquinoline isomer

Receptor Family Observed Interaction with Parent PB-22 Potential Implication for Isomer
Chemokine Receptors Antagonist activity at 30 μM Modulation of inflammatory and immune responses
Oxytocin Receptor Antagonist activity at 30 μM Influence on social behavior and physiological processes
Histamine Receptors Antagonist activity at 30 μM Effects on allergic responses and neurotransmission

Data extrapolated from studies on the parent compound PB-22 and other synthetic cannabinoids. frontiersin.orgnih.gov

Advanced Enzymatic Degradation Studies Beyond Primary Metabolites

The metabolism of synthetic cannabinoids is often extensive and rapid, with parent compounds rarely being detected in biological samples. researchgate.net For PB-22, the predominant metabolic pathway is ester hydrolysis, leading to the formation of pentylindole-3-carboxylic acid. researchgate.netnih.gov Further metabolism involves oxidation and glucuronidation. nih.gov However, more complex and secondary metabolic pathways have been identified for PB-22 that warrant deeper investigation for its 7-hydroxyquinoline isomer.

Advanced studies should focus on identifying and characterizing these secondary and tertiary metabolites. For PB-22, research has identified biotransformations that include epoxide formation followed by internal hydrolysis and the production of cysteine conjugates. researchgate.netnih.gov Future enzymatic degradation studies on the 7-hydroxyquinoline isomer should employ high-resolution mass spectrometry to probe for these and other novel metabolic products. Investigating the specific cytochrome P450 (CYP) isoenzymes and other enzyme systems, such as carboxylesterases, responsible for these transformations is also a critical next step. nih.gov Such studies provide a more complete picture of the compound's metabolic fate and can identify unique biomarkers of exposure.

Table 2: Advanced Metabolic Transformations of PB-22 for Future Study in its 7-hydroxyquinoline Isomer

Metabolic Reaction Description Enzyme Class Implicated
Epoxide Formation Oxidation of an aromatic ring or alkyl chain to form an epoxide intermediate. Cytochrome P450
Epoxide Hydrolysis Hydrolytic cleavage of the epoxide ring to form a dihydrodiol. Epoxide Hydrolase
Cysteine Conjugation Conjugation with cysteine, often following an electrophilic intermediate, as part of the mercapturic acid pathway. Glutathione (B108866) S-transferase

Metabolic pathways identified in the parent compound PB-22 and its fluorinated analog. researchgate.netnih.gov

Development of Novel Spectroscopic Techniques for Real-Time Monitoring of Chemical and Biochemical Processes

The identification and differentiation of synthetic cannabinoid isomers are significant challenges in forensic and clinical chemistry. nih.gov Current methods often rely on chromatographic separation coupled with mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy. nih.gov While powerful, these techniques typically require sample preparation and are not suited for real-time monitoring of dynamic processes.

Future research should aim to develop novel spectroscopic techniques capable of real-time analysis of the this compound in complex matrices. Technologies such as surface-enhanced Raman spectroscopy (SERS) and ambient ionization mass spectrometry could provide rapid, sensitive, and specific detection without extensive sample cleanup. The development of specific molecular probes or biosensors could also enable the real-time monitoring of the isomer's interaction with receptor targets or its metabolism by enzymes in living cells or tissue models. This would provide invaluable kinetic data on its biochemical processes that is currently unattainable.

Cheminformatic and Machine Learning Approaches for Predictive Isomer Design and Property Forecasting

The vast number of possible synthetic cannabinoid isomers makes individual synthesis and testing impractical. Cheminformatic and machine learning (ML) approaches offer a powerful alternative for navigating this extensive chemical space. nih.gov These computational tools can be used to develop quantitative structure-activity relationship (QSAR) models that predict the properties of novel compounds based on their chemical structure.

For the this compound and other potential structural analogs, ML models could be trained on existing data from other synthetic cannabinoids to forecast key properties. nih.gov These predictions could include:

Receptor Binding Affinity: Forecasting the binding potency at CB1, CB2, and potential off-target receptors.

Metabolic Stability: Predicting the primary sites of metabolism and the rate of degradation.

Toxicological Endpoints: Estimating the potential for adverse effects based on structural motifs.

Such predictive models would enable a more rational and targeted approach to studying new isomers. By prioritizing the synthesis of compounds with specific predicted properties, researchers can more efficiently explore the structure-activity landscape and better understand the chemical features that drive the pharmacology of these substances. nih.govnih.gov

Q & A

Q. What analytical techniques are standard for differentiating PB-22 7-hydroxyquinoline isomer from its structural analogs?

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are primary methods for isomer differentiation. For example, GC-MS can resolve 5F-PB-22 isomers by optimizing transitions and retention times to minimize interference from structurally similar analogs . LC-MS with selective ion monitoring (SIM) or dynamic multiple reaction monitoring (dMRM) is recommended for distinguishing hydroxyquinoline and hydroxyisoquinoline isomers, as demonstrated in studies isolating 5F-PB-22 isomers with high specificity .

Q. How should researchers handle safety protocols when working with this compound?

PB-22 is classified under GHS07 with hazards including skin irritation (H315), eye irritation (H319), and respiratory toxicity (H335). Mandatory precautions include wearing protective equipment, avoiding inhalation/contact, and storing at -20°C. Emergency procedures (e.g., decontamination of exposed skin) and adherence to OSHA HCS guidelines are critical .

Q. What synthesis routes are documented for hydroxyquinoline-based PB-22 isomers?

Hydrogenation of 7-hydroxyquinoline under high-pressure H₂ with rhodium catalysts (e.g., 5% Rh/Al₂O₃ in ethanol) yields trans-isomers with ~50% efficiency. This method avoids undesired decahydroquinoline byproducts common in alternative catalytic conditions .

Advanced Research Questions

Q. How can researchers resolve false positives in mass spectrometric analysis of PB-22 isomers?

False positives arise due to overlapping transitions and retention times (e.g., PB-22 N-(5-hydroxypentyl) vs. N-(4-hydroxypentyl) metabolites). Solutions include refining dMRM transitions, optimizing chromatographic conditions (e.g., column temperature, flow rate), and validating specificity using certified blank matrices to confirm absence of cross-reactivity .

Q. What experimental strategies address receptor specificity variations among PB-22 hydroxyquinoline isomers?

Functional assays using yeast biosensors or mammalian cell models reveal receptor affinity differences. For instance, 5-fluoro PB-22 4-hydroxyquinoline isomer exhibits 3-fold CB1R preference, while 5-hydroxyisoquinoline analogs favor CB2R. Structural modifications (e.g., fluoropentyl chain position) should be systematically tested to isolate receptor-specific agonists .

Q. How can synthetic impurities or byproducts in PB-22 isomer synthesis be minimized?

Impurities from incomplete hydrogenation or isomerization require rigorous reaction monitoring (e.g., GC-FTIR for real-time elution profiling). Chemometric analysis, such as multivariate curve resolution, helps track isomer interconversion and optimize catalytic conditions (e.g., Rh vs. Pd catalysts) to enhance yield and purity .

Methodological Design & Data Analysis

Q. What validation criteria are essential for PB-22 isomer analytical methods?

Validation must include:

  • Limit of detection (LOD) : Determined via serial dilution in blank matrices (e.g., urine, serum).
  • Accuracy : Cross-verified using certified reference materials (e.g., Cayman Chemical standards).
  • Specificity : Confirmed through blind studies with spiked samples to exclude cross-reactivity .

Q. How should contradictory pharmacological data for PB-22 isomers be interpreted?

Discrepancies in receptor binding (e.g., CB1R vs. CB2R affinity) may stem from isomer-specific conformational changes. Pair functional assays (e.g., cAMP inhibition) with molecular docking simulations to correlate structural features (e.g., hydroxyl group position) with activity .

Synthesis & Characterization

Q. What spectroscopic techniques are critical for confirming PB-22 isomer identity?

Nuclear magnetic resonance (NMR) and high-resolution MS (HR-MS) are indispensable. For example, ¹H-NMR can distinguish between hydroxyquinoline (e.g., 7Q isomer) and hydroxyisoquinoline (e.g., 7IQ isomer) via aromatic proton splitting patterns .

Q. How can researchers ensure reproducibility in PB-22 isomer synthesis?

Document all synthetic parameters (e.g., catalyst type, H₂ pressure, solvent) and validate purity via orthogonal methods (e.g., HPLC-UV/Vis and melting point analysis). Adhere to ISO 17025 standards for reference material certification .

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Reactant of Route 1
Reactant of Route 1
PB-22 7-hydroxyquinoline isomer
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Reactant of Route 2
PB-22 7-hydroxyquinoline isomer

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.